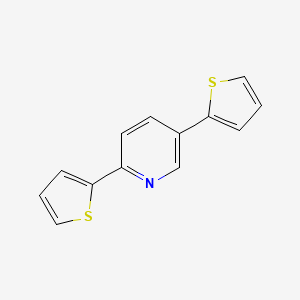

2,5-Bis(2-thienyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

109612-01-3 |

|---|---|

Molecular Formula |

C13H9NS2 |

Molecular Weight |

243 |

Synonyms |

2,5-di(thiophen-2-yl)pyridine |

Origin of Product |

United States |

Synthetic Methodologies for the Chemical Compound and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methodologies provide the most straightforward pathways to 2,5-Bis(2-thienyl)pyridine and its derivatives. These routes typically involve the formation of carbon-carbon bonds between a central pyridine (B92270) ring and two flanking thiophene (B33073) units.

Metal-Catalyzed Cross-Coupling Reactions

Among the most powerful tools in modern organic synthesis, metal-catalyzed cross-coupling reactions are paramount for constructing biaryl and heterobiaryl systems like this compound. These reactions utilize catalysts, typically based on palladium, to facilitate the coupling of various organometallic reagents with organic halides.

The Suzuki-Miyaura coupling is a widely used carbon-carbon bond-forming reaction that couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this protocol typically involves the reaction of a 2,5-dihalopyridine with a thiophene-2-boronic acid or its ester equivalent. nih.gov This method is favored for its relatively mild reaction conditions and the commercial availability of a wide range of boronic acids. The tolerance of the reaction to various functional groups makes it a versatile tool for creating complex derivatives. nih.govcore.ac.ukscholaris.ca A key advantage is the generation of non-toxic inorganic byproducts. nih.gov

A representative Suzuki-Miyaura reaction for a derivative is the synthesis of 2,5-diisopropenylthiophene (DIT) from 2,5-dibromothiophene (B18171) and isopropenylboronic acid, highlighting the methodology's applicability to thiophene substrates. nih.govresearchgate.net The reaction conditions, including the choice of catalyst, base, solvent, and temperature, are critical for optimizing the yield. nih.gov

Table 1: Example of Suzuki-Miyaura Coupling Conditions for a Thiophene Derivative

| Parameter | Condition |

|---|---|

| Electrophile | 2,5-dibromothiophene |

| Nucleophile | Isopropenylboronic acid |

| Catalyst | Palladium-based |

| Base | KOH |

| Solvent | Toluene (B28343)/Water |

| Temperature | 80 °C |

Data derived from a study on the synthesis of 2,5-diisopropenylthiophene. nih.gov

The Stille coupling reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by a palladium complex. wikipedia.orglibretexts.org This reaction is highly versatile and has been successfully employed to synthesize derivatives of this compound. electrochemsci.orgresearchgate.net A notable example is the synthesis of 2,5-bis(2-(3,4-ethylenedioxy)thienyl)pyridine (a monomer for electrochromic polymers), which is achieved by coupling 2,5-dibromopyridine (B19318) with the appropriate stannylated EDOT (3,4-ethylenedioxythiophene) derivative. electrochemsci.orgresearchgate.net

The mechanism of the Stille reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. wikipedia.orglibretexts.org Organostannanes are stable to air and moisture, making them convenient to handle. wikipedia.orgthermofisher.com However, a significant drawback of this method is the toxicity of the tin reagents and byproducts. organic-chemistry.org

Table 2: Key Steps in the Stille Coupling Catalytic Cycle

| Step | Description |

|---|---|

| Oxidative Addition | The organic halide adds to the Pd(0) catalyst, forming a Pd(II) intermediate. |

| Transmetalation | The organic group from the organostannane is transferred to the Pd(II) complex, displacing the halide. |

| Reductive Elimination | The two coupled organic groups are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst. |

Based on the generally accepted mechanism of the Stille reaction. wikipedia.orglibretexts.org

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. wikipedia.org While not a direct route to couple thiophene rings themselves, the Sonogashira reaction is a powerful strategy for synthesizing precursors. For instance, it can be used to create alkynyl-substituted pyridines, which can then undergo subsequent cyclization reactions to form the thiophene rings.

An analogous synthesis, producing 2,5-bis(2-pyridyl)thiophene, illustrates this multi-step approach. tandfonline.com First, 2-bromopyridine (B144113) is coupled with trimethylsilylacetylene (B32187) via a Sonogashira reaction. After desilylation to yield 2-ethynylpyridine, an oxidative coupling reaction forms 1,4-bis(2-pyridyl)1,3-butadiyne. This butadiyne intermediate is then reacted with a sulfide (B99878) source, such as sodium sulfide, to construct the central thiophene ring, yielding the final product. tandfonline.com This strategy demonstrates the utility of Sonogashira coupling in building complex heterocyclic systems. mdpi.comscirp.org

This class of reactions, often falling under the umbrella of direct C-H arylation, provides a more atom-economical approach by avoiding the pre-functionalization required for traditional cross-coupling partners (like boronic acids or stannanes). In this strategy, a C-H bond on the thiophene ring is directly coupled with a C-X (halogen) bond on the pyridine ring. These reactions are typically catalyzed by palladium, often with copper salts as co-catalysts or additives. researchgate.netdntb.gov.ua

The synthesis of 2,5-diheteroarylated thiophenes has been achieved by the direct C-H arylation of 2,5-dibromothiophene with various heteroarenes using a palladium catalyst. researchgate.net A similar strategy can be envisioned for the synthesis of this compound, where 2,5-dihalopyridine is coupled directly with thiophene. This approach relies on the selective activation of the C-H bond on the thiophene, typically at the 2-position, followed by coupling with the halogenated pyridine. The development of these methods is a significant area of research aimed at creating more efficient and environmentally friendly synthetic routes. researchgate.net

Electropolymerization Techniques for Monomer Formation

Electropolymerization is a technique used to form a polymer film directly onto an electrode surface from a solution containing the monomer. For compounds like this compound and its derivatives, this method is not for forming the monomer itself, but rather for polymerizing the monomer to create conductive or electroactive polymer films. electrochemsci.orgresearchgate.net These polymers are of great interest for applications in electronic and optoelectronic devices, such as electrochromic windows and sensors. electrochemsci.orgmdpi.com

The process is typically carried out using cyclic voltammetry, where the potential of the working electrode is repeatedly scanned. electrochemsci.org During the anodic scan, the monomer is oxidized to form radical cations, which then couple to form oligomers and eventually a polymer film that deposits onto the electrode surface. The properties of the resulting polymer film, such as thickness, morphology, and conductivity, can be controlled by adjusting the electropolymerization parameters. electrochemsci.orgresearchgate.net

For example, the derivative 2,5-bis(2-(3,4-ethylenedioxy)thienyl)pyridine has been successfully electropolymerized from a solution containing acetonitrile (B52724) and dichloromethane (B109758) with tetrabutylammonium (B224687) tetrafluoroborate (B81430) as the supporting electrolyte. electrochemsci.org The resulting polymer film exhibits interesting electrochromic properties, changing color in response to an applied voltage. electrochemsci.orgresearchgate.net

Table 3: Typical Parameters for Electropolymerization

| Parameter | Description / Example |

|---|---|

| Technique | Cyclic Voltammetry (CV) or Potentiostatic Polymerization |

| Monomer | 2,5-bis(2-(3,4-ethylenedioxy)thienyl)pyridine |

| Solvent | Acetonitrile (ACN), Dichloromethane (DCM) |

| Supporting Electrolyte | Tetrabutylammonium tetrafluoroborate (TBABF₄) |

| Working Electrode | Indium Tin Oxide (ITO) coated glass, Platinum |

Data based on studies of this compound derivatives and related compounds. electrochemsci.orgresearchgate.net

Alternative Synthetic Pathways for Core Structure Formation

While classical cross-coupling reactions are prevalent, alternative strategies for constructing the this compound core have been developed. One notable method involves a modular approach that starts with a β-alkoxy-β-ketoenamide, which is readily accessible on a large scale. nih.gov This intermediate is formed from the reaction of lithiated methoxyallene (B81269) with thiophene-2-carbonitrile and thiophene-2-carboxylic acid. nih.gov A subsequent intramolecular cyclization of this three-component reaction product yields a suitably functionalized 2,6-di(2-thienyl)-substituted pyridine derivative. nih.gov This method provides a versatile platform for further modifications.

Another approach utilizes the transformation of a triazine ring into a pyridine ring through an aza-Diels-Alder-type reaction. researchgate.net This strategy has been successfully employed in the synthesis of various 5-aryl-2-(2-thienyl)pyridines. researchgate.net

Functionalization and Derivatization Strategies

Regioselective Functionalization of Thiophene Moieties

The functionalization of the thiophene rings in this compound and related structures is crucial for tuning their electronic and physical properties. Regioselectivity in these reactions is a key challenge due to the presence of multiple reactive C-H bonds.

Transition metal-catalyzed C-H bond activation has emerged as a powerful tool for the selective functionalization of thiophene moieties. For instance, a Rhodium-N-heterocyclic carbene catalyst has been developed for the functionalization of 2-(thiophen-2-yl)pyridine with unactivated internal alkynes and terminal olefins. csic.es This directed C-H activation process allows for the hydroarylation of a wide range of substrates with moderate to excellent yields and high selectivities under relatively mild conditions. csic.es

Palladium-catalyzed direct arylation is another effective method for the regioselective functionalization of thiophene rings within thieno-fused pyridine systems. mdpi.com The regioselectivity of this process can be influenced by factors such as the catalyst, ligand, and reaction temperature. mdpi.com For example, in the arylation of 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine, complete regioselectivity at the C-2 position of the thiophene ring was achieved using Pd(OAc)2 as the catalyst and TTBP·HBF4 as the ligand in toluene at 100 °C. mdpi.com

Furthermore, synthetic strategies involving monobromination, formylation, and the Wittig reaction have been used to introduce functionalities onto thiophene-based helicenes, demonstrating regioselective control. beilstein-journals.orgnih.gov

Functionalization of the Pyridine Ring

The pyridine ring in this compound and its analogs offers multiple sites for functionalization, which can significantly impact the molecule's properties. C-H functionalization has become a prominent strategy for modifying the pyridine core. nih.gov

The C2 position of the pyridine ring is often readily functionalized due to electronic factors and the directing effect of the nitrogen atom. nih.gov However, significant progress has also been made in the functionalization of the more distal C3 and C4 positions. nih.gov For instance, iridium-catalyzed silylation has been shown to occur at the meta-position of the pyridine ring. nih.gov

The introduction of various substituents, including aryl groups, can be achieved through different synthetic routes. For example, 5-aryl-2,2′-bipyridines can be readily synthesized and further modified, offering a tunable chromophoric system. researchgate.net The synthesis of functionalized 2-pyridones and indenopyridin-2-ones has also been achieved through aza-semipinacol-type rearrangements, providing access to compounds that are challenging to synthesize via other routes. nih.gov

The following table summarizes some of the reported yields for the functionalization of pyridine rings in related heterocyclic compounds.

| Reaction Type | Catalyst/Reagent | Position | Yield (%) | Reference |

| Arylation | [RuCl₂(p-cymene)]₂ or [Ru(OAc)₂(p-cymene)]₂ | C4 | 86 | nih.gov |

| Silylation | Ir-catalyst | C3 (meta) | 46-94 | nih.gov |

| Alkenylation | Not specified | C3/C5 | up to 100 | nih.gov |

| Carbamoylation | CuBr | C2 | 92 | mdpi.com |

| Sulfoximination | CuBr | C2 | 96 | mdpi.com |

Incorporation into Oligomeric and Polymeric Architectures

The this compound unit is a valuable building block for the construction of oligomers and polymers with interesting photophysical and electronic properties. An iterative approach has been developed for the synthesis of 2,5-linked alternating pyridine-thiophene oligomers. nih.gov These oligomers exhibit strong absorption and emission, even in the solid state. nih.gov

The incorporation of similar pyridine-based ligands, such as 2,6-bis(pyrazol-1-yl)pyridines, into coordination polymers has also been extensively studied. mdpi.com These materials can form various structures, including mononuclear and binuclear complexes, depending on the metal center and reaction conditions. nih.gov The synthesis of metal-organic frameworks (MOFs) often utilizes solvothermal conditions, which can sometimes be detrimental to the stability of the resulting complexes. mdpi.com

Synthesis of Structural Analogs and Isomers

The synthesis of structural analogs and isomers of this compound allows for a systematic investigation of structure-property relationships. For example, a modular approach has been used to prepare a series of oligo(2-thienyl)-substituted pyridine derivatives with thienyl groups at various positions on the pyridine ring, such as 2,6-, 2,3,6-, 2,4,6-, 2,3,4,6-, and 2,3,5,6-positions. nih.gov

Derivatives based on pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide (B53072) scaffolds have been synthesized through the condensation of the corresponding acyl chlorides with aromatic amines. nih.govmdpi.com These studies provide insights into the effects of intramolecular hydrogen bonding and steric and electronic factors on molecular conformation. nih.gov

Furthermore, the synthesis of 2,5-di(2-thienyl)pyrroles, which are isoelectronic with this compound, has been explored for the development of electroconductive materials. researchgate.net The high reactivity of the pyrrole (B145914) ring allows for the introduction of substituents at the β-position, enabling further modification of the material's properties. researchgate.net The synthesis of novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives has also been reported. mdpi.com

Advanced Characterization Techniques for Structural and Electronic Elucidation

Spectroscopic Analysis Methodologies

Spectroscopic techniques are indispensable tools for probing the fundamental properties of molecules. By analyzing the interaction of electromagnetic radiation with 2,5-Bis(2-thienyl)pyridine, researchers can deduce its structural arrangement and the nature of its electronic orbitals.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are employed to confirm its structural integrity and assign the chemical environments of the hydrogen and carbon atoms, respectively.

In a typical ¹H NMR spectrum of a related compound, 2-(2-thienyl)pyridine (B1198823), in deuterated chloroform (B151607) (CDCl₃), the proton signals exhibit characteristic chemical shifts. For instance, the proton on the pyridine (B92270) ring adjacent to the nitrogen (A) appears at approximately 8.56 ppm, while other pyridine protons (B, C, and F) and thiophene (B33073) protons (D, E, and G) resonate at distinct downfield regions, providing a fingerprint of the molecule's structure. chemicalbook.com The ¹³C NMR spectrum of pyridine in CDCl₃ shows signals for the carbon atoms at approximately 150.3 ppm, 124.0 ppm, and 136.2 ppm. chemicalbook.com For substituted thieno[3,2-b]pyridines, the carbon chemical shifts are also well-documented, aiding in the assignment of the carbon skeleton of this compound. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Thienyl-Pyridine Structures

| Proton Designation | Approximate Chemical Shift (ppm) in CDCl₃ |

|---|---|

| Pyridine H (adjacent to N) | 8.56 |

| Pyridine H | 7.1 - 7.7 |

| Thiophene H | 7.0 - 7.6 |

Note: Data is based on the related compound 2-(2-thienyl)pyridine and serves as a reference. chemicalbook.com

Table 2: Representative ¹³C NMR Chemical Shifts for Pyridine

| Carbon Position | Approximate Chemical Shift (ppm) in CDCl₃ |

|---|---|

| C2/C6 | 150.3 |

| C3/C5 | 124.0 |

| C4 | 136.2 |

Note: Data is for the parent pyridine molecule. chemicalbook.com

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides information about the specific bonds and functional groups present.

For pyridine-containing compounds, characteristic vibrational bands are observed. The C-N ring stretching vibrations typically appear in the region of 1600-1500 cm⁻¹. elixirpublishers.com The ring carbon-carbon stretching vibrations are found between 1625-1430 cm⁻¹. elixirpublishers.com Aromatic C-H stretching vibrations are commonly observed in the 3100-3000 cm⁻¹ region. elixirpublishers.comcore.ac.uk In the Raman spectrum of pyridine, intense bands around 1000 cm⁻¹ and 1030 cm⁻¹ are characteristic of the ring breathing modes. researchgate.net The IR spectrum of this compound is expected to exhibit a combination of these characteristic pyridine and thiophene vibrational modes, allowing for a detailed analysis of its molecular structure.

Table 3: Typical IR and Raman Vibrational Frequencies for Pyridine Derivatives

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C-H Stretching (Aromatic) | 3100 - 3000 | IR & Raman |

| C=N Ring Stretching | 1600 - 1500 | IR & Raman |

| C=C Ring Stretching | 1625 - 1430 | IR & Raman |

| Ring Breathing | ~1030, ~1000 | Raman |

Note: These are general ranges and specific values for this compound may vary. elixirpublishers.comcore.ac.ukresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of UV or visible light. For conjugated systems like this compound, this technique provides valuable information about the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The UV-Vis absorption spectrum of pyridine in different solvents shows noticeable shifts in its absorption bands, indicating the influence of the solvent polarity on the electronic transitions. libretexts.org For derivatives of 2,5-bis[2-(thien-2-yl)ethenyl]benzene, a related class of compounds, the UV-Vis spectroscopic features have been studied in detail, revealing a dependence of the absorption maxima on the stereochemistry and substituents. nih.gov The UV-Vis spectrum of this compound is expected to show strong absorption bands corresponding to π-π* transitions within the conjugated system.

Table 4: Factors Influencing UV-Vis Absorption of Thienyl-Pyridine Systems

| Factor | Effect on Absorption Spectrum |

|---|---|

| Solvent Polarity | Can cause a shift in the absorption maxima (solvatochromism). libretexts.org |

| Substituents | Can lead to bathochromic (red) or hypsochromic (blue) shifts. biointerfaceresearch.com |

| Molecular Conformation | Affects the extent of π-conjugation and thus the absorption wavelength. |

Note: Specific absorption maxima for this compound need to be experimentally determined.

Fluorescence and photoluminescence spectroscopy measure the emission of light from a molecule after it has been excited by absorbing photons. These techniques are highly sensitive to the electronic structure and environment of the molecule, providing insights into its potential applications in optoelectronic devices and as fluorescent probes.

The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a key parameter determined from these studies. uci.edu The measurement of fluorescence quantum yields is often performed relative to a well-characterized standard. bjraylight.comresearchgate.net The emission properties of π-conjugated systems are influenced by factors such as solvent polarity and the presence of electron-donating or electron-withdrawing groups.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

The mass spectrum of a compound provides a precise measurement of its molecular weight, confirming its chemical formula. Furthermore, the fragmentation pattern, which shows the masses of the smaller ions formed when the molecular ion breaks apart, can provide valuable structural information. chemguide.co.uk For heterocyclic compounds containing nitrogen and sulfur, the fragmentation patterns can be complex but often reveal characteristic losses of small molecules or radicals, aiding in the structural elucidation. arkat-usa.orgmsu.edu

Electrochemical Characterization Protocols

Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of this compound. By measuring the current response of the molecule to a varying applied potential, its oxidation and reduction potentials can be determined. This information is crucial for assessing its suitability for applications in electronic devices, such as organic field-effect transistors and solar cells, where charge transport properties are critical.

Studies on related polypyridine ligands and 2,5-di(-2-thienyl)-pyrrole have demonstrated that these types of molecules undergo reversible or quasi-reversible redox processes. nih.govresearchgate.net The cyclic voltammogram of this compound is expected to show distinct oxidation and reduction peaks, corresponding to the removal and addition of electrons from its molecular orbitals. The potentials at which these events occur are indicative of the energy levels of the HOMO and LUMO. The electrochemical behavior can be influenced by the solvent, supporting electrolyte, and the electrode material used. rsc.org For instance, the reduction potential of pyridinium (B92312) has been shown to be surface-dependent. rsc.org In some cases, electrochemical processes can lead to polymerization of the material on the electrode surface. researchgate.net

Table 5: Expected Electrochemical Events for this compound

| Electrochemical Process | Description |

|---|---|

| Oxidation | Removal of an electron from the HOMO, forming a radical cation. |

| Reduction | Addition of an electron to the LUMO, forming a radical anion. |

Note: The specific potentials for these processes need to be determined experimentally via techniques like cyclic voltammetry.

Cyclic Voltammetry for Redox Behavior Exploration

Cyclic voltammetry (CV) is a pivotal electrochemical technique used to probe the redox properties of this compound and its derivatives. This method involves scanning the potential of an electrode and measuring the resulting current, providing information about oxidation and reduction processes.

Studies have shown that pyridine-containing compounds exhibit distinct redox behaviors. nih.gov For instance, the cyclic voltammograms of various polypyridine ligands reveal reversible and irreversible reduction peaks, depending on the ligand structure and scan rate. nih.gov In the context of materials science, the electrochemical characterization of redox-active polymer nanoparticles has demonstrated that the redox potential of active groups can be influenced by the presence of pyridine in different electrolyte media. For derivatives of this compound, such as those incorporating pyrrolyl-nucleosides, CV studies have been instrumental in demonstrating their ability to be electrochemically polymerized to form conductive materials. rsc.org These studies also revealed that modifications to the molecular structure, such as altering the length of an N-alkyl chain, can result in minor changes to the oxidation potential. rsc.org

The redox behavior of related compounds, like those based on Vitamin B6, has also been explored using cyclic voltammetry, revealing multi-electron redox processes under specific conditions. aalto.fi The electrochemical parameters for π-conjugated thienylenecycloalkeno[c]pyridine compounds have been characterized using CV measurements, providing insights into the interaction between donor (thiophene) and acceptor (pyridine) units within the molecule. rsc.org

| Compound Type | Redox Process | Potential (V) | Reference Electrode | Key Findings |

|---|---|---|---|---|

| Redox-active catechol-pyridine nanoparticles | Oxidation | 0.30 - 0.56 | Ag/Ag+ | Pyridine content influences oxidation peak potentials. |

| Polypyridine Ligands | Reduction | Varies | Not Specified | Reversibility depends on ligand structure and scan rate. nih.gov |

| 2,5-bis(2-thienyl)pyrrolyl-nucleoside derivatives | Oxidation | Minor Changes | Not Specified | N-alkyl chain length has minimal effect on oxidation potential. rsc.org |

| Vitamin B6-Based Pyridinium Salts | Reduction | -0.932 - -1.242 | Not Specified | Exhibits a two-electron redox process in basic conditions. aalto.fi |

Electrochemical Polymerization Monitoring Techniques

The electrochemical polymerization of monomers like this compound is a key process for creating conductive polymer films. Cyclic voltammetry is a primary technique for both initiating and monitoring this process. By repeatedly cycling the potential, the growth of the polymer film on the electrode surface can be observed through the increase in the peak currents of the redox waves with each successive scan. researchgate.net

For instance, the electropolymerization of 2,5-di(-2-thienyl)-pyrrole, a structurally similar compound, has been systematically studied using conventional electrochemical methods to optimize variables like solvent and monomer concentration. researchgate.netscilit.com The voltammetric profiles during polymerization show the appearance of new redox waves corresponding to the polymer film. researchgate.net Similarly, a derivative, 2,5-bis(2-(3,4-ethylenedioxy)thienyl) pyridine, was successfully electropolymerized using cyclic voltammetry, allowing for the study of the resulting film's properties. researchgate.net The electrochemical polymerization of a bis(thienyl)bithiazole osmium complex has also been reported, leading to the formation of a novel conjugated metallopolymer. rsc.org

The monitoring process often involves observing the evolution of the cyclic voltammogram from the initial monomer oxidation to the characteristic redox behavior of the resulting polymer film. This provides real-time information on the polymerization process and the electrochemical properties of the synthesized material.

X-ray Diffraction Methods for Solid-State Structure Determination

X-ray diffraction (XRD) is an indispensable tool for determining the precise three-dimensional arrangement of atoms in the crystalline solid-state of this compound and related compounds. Single-crystal X-ray diffraction provides detailed information on bond lengths, bond angles, and intermolecular interactions.

For example, the crystal structure of a mononuclear copper complex containing a 2,5-bis(pyridin-2-yl)-1,3,4-thiadiazole ligand revealed an elongated octahedral coordination geometry and the presence of C—H⋯N hydrogen bonds and π–π stacking interactions that create a three-dimensional network. researchgate.net The analysis of 4-([2,2':6',2''-terpyridin]-4'-yl)phenol showed a nearly coplanar structure with specific dihedral angles between the pyridine and phenolic rings. redalyc.org

In more complex systems, such as a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative, X-ray analysis confirmed the twisted conformation between the triazole and indole (B1671886) rings. mdpi.com Similarly, studies on Zn(II) and Cd(II) complexes with various pyridine ligands have detailed their coordination geometries, which range from distorted tetrahedral to hexa-coordinated. mdpi.com These studies highlight the power of X-ray diffraction in elucidating the intricate solid-state structures governed by both intramolecular and intermolecular forces.

| Compound | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| [Cu(SCN)2(C12H8N4S)2] | Not Specified | P2/c | Elongated octahedral geometry, π–π stacking. researchgate.net |

| 4-([2,2':6',2''-terpyridin]-4'-yl)phenol | Not Specified | Not Specified | Nearly coplanar, intermolecular hydrogen bonds. redalyc.org |

| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | Triclinic | P-1 | Twisted conformation between rings. mdpi.com |

| [Zn(EtNic)2Cl2] | Monoclinic | P21/c | Distorted tetrahedral coordination. mdpi.com |

Other Advanced Analytical Techniques for Molecular Structure Elucidation

Beyond electrochemical and diffraction methods, a range of spectroscopic techniques are crucial for the complete characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are fundamental for confirming the molecular structure in solution. These techniques provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of the connectivity of the pyridine and thienyl rings. rsc.orgscielo.org.zaresearchgate.netnih.govresearchgate.netnih.govmdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy is used to identify the characteristic vibrational modes of the molecule. The presence of specific bonds and functional groups, such as C-H, C=C, and C-N stretching and bending vibrations within the aromatic rings, can be confirmed by their absorption bands in the infrared spectrum. scielo.org.zaresearchgate.netnih.govresearchgate.netnih.gov

UV-Visible (UV-Vis) Spectroscopy : This technique probes the electronic transitions within the molecule. For conjugated systems like this compound, UV-Vis spectra reveal information about the extent of π-conjugation and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.orgrsc.orgscielo.org.zanih.govnih.gov

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation patterns, further confirming the molecular structure. rsc.org

Together, these advanced analytical techniques provide a comprehensive understanding of the electronic, structural, and molecular properties of this compound, which is essential for its application in materials science and other fields.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT has become a standard and reliable quantum chemical tool for assessing the electronic structure of organic molecules. niscpr.res.in Hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are frequently used in conjunction with basis sets like 6-31G* or 6-311++G(d,p) to achieve a good balance between accuracy and computational cost for medium-sized organic systems. niscpr.res.inphyschemres.org Such calculations are instrumental in determining the optimized geometry, electronic orbital distributions, and reactivity of molecules like 2,5-Bis(2-thienyl)pyridine.

Geometry optimization is a computational process that seeks to find the molecular configuration with the minimum energy. physchemres.org For this compound, DFT calculations at the B3LYP level of theory are used to determine the most stable three-dimensional arrangement of its atoms. niscpr.res.in The optimized structure reveals key parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometrical Parameters for a Bi-aryl Heterocyclic System (Illustrative)

| Parameter | Typical Calculated Value |

|---|---|

| C-C (Thiophene Ring) | 1.37 - 1.43 Å |

| C-S (Thiophene Ring) | 1.72 - 1.75 Å |

| C-C (Pyridine Ring) | 1.39 - 1.40 Å |

| C-N (Pyridine Ring) | 1.33 - 1.34 Å |

| C-C (Inter-ring bond) | 1.46 - 1.48 Å |

| Dihedral Angle (Thiophene-Pyridine) | 20° - 40° |

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for describing and predicting chemical reactivity and electronic properties. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are critical for understanding the electronic transitions and charge transfer characteristics of a molecule. nih.gov

For π-conjugated systems like this compound, the HOMO and LUMO are typically π-type orbitals. DFT calculations show that in such donor-acceptor-donor (D-A-D) structures, the electron density of the HOMO is often localized on the electron-rich thiophene (B33073) rings. Conversely, the LUMO's electron density is predominantly distributed over the electron-deficient pyridine (B92270) core. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for evaluating molecular reactivity and the energy of the lowest electronic excitation. mdpi.com A smaller energy gap generally implies higher reactivity and a red-shift in the absorption spectrum.

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative)

| Parameter | Typical Energy (eV) |

|---|---|

| EHOMO | -5.5 to -6.0 eV |

| ELUMO | -1.8 to -2.2 eV |

| Energy Gap (ΔE) | 3.5 to 4.0 eV |

Theoretical calculations, particularly using Time-Dependent DFT (TD-DFT), are employed to simulate the electronic absorption (UV-Visible) spectra of molecules. rsc.org These computations provide information on excitation energies (corresponding to absorption wavelengths), oscillator strengths (related to absorption intensity), and the nature of the electronic transitions involved. physchemres.org

For this compound, the simulated spectrum is expected to show intense absorption bands in the UV region. The lowest energy transition, corresponding to the longest wavelength absorption (λmax), is typically dominated by the HOMO → LUMO excitation. beilstein-journals.org Given the spatial distribution of these orbitals, this transition possesses a significant π→π* and intramolecular charge transfer (ICT) character, with electron density moving from the thiophene units to the central pyridine ring. beilstein-journals.org The calculated absorption maxima are generally in good agreement with experimental data. researchgate.net

Table 3: Representative TD-DFT Calculated Electronic Transition Data (Illustrative)

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 3.65 | 340 | 0.85 | HOMO → LUMO (95%) |

| 4.20 | 295 | 0.45 | HOMO-1 → LUMO (70%), HOMO → LUMO+1 (25%) |

DFT calculations are a powerful tool for predicting the vibrational spectra (FT-IR and Raman) of molecules. elixirpublishers.com By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes can be obtained. arxiv.org These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. physchemres.orgelixirpublishers.com

For this compound, the calculated spectrum would show characteristic vibrational modes for the pyridine and thiophene rings. Key vibrations include C-H stretching in the aromatic region (~3100-3000 cm⁻¹), C=C and C=N ring stretching modes (~1600-1400 cm⁻¹), and various in-plane and out-of-plane C-H bending modes. elixirpublishers.comsid.ir The analysis of these modes allows for a detailed assignment of the bands observed in the experimental FT-IR and Raman spectra. sid.ir

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potential values.

In the MEP map of this compound, the regions of most negative potential (typically colored red or yellow) are associated with high electron density and are susceptible to electrophilic attack. This region is expected to be localized around the nitrogen atom of the pyridine ring due to its lone pair of electrons. physchemres.org Regions of positive potential (colored blue) indicate electron-deficient areas, which are prone to nucleophilic attack, and are typically found around the hydrogen atoms. nih.gov The MEP map thus provides a clear, visual representation of the molecule's reactive sites.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily used for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the properties of electronically excited states. rsc.org It is widely used for calculating vertical excitation energies, which are fundamental for simulating UV-Vis absorption spectra. joaquinbarroso.com

Beyond absorption spectra, TD-DFT can also be used to optimize the geometry of a molecule in its excited state. joaquinbarroso.comutwente.nl This is crucial for studying emission properties (fluorescence and phosphorescence), as emission occurs from the relaxed geometry of the excited state. joaquinbarroso.com By calculating the energy difference between the optimized excited state and the ground state, TD-DFT can predict emission energies. This allows for a comprehensive theoretical analysis of the entire photophysical cycle, from absorption to emission, providing a deeper understanding of the molecule's luminescent behavior. rsc.org

Conformational Analysis via Computational Modeling

The conformational landscape of this compound, a molecule characterized by the linkage of a central pyridine ring with two flanking thienyl groups, is of significant interest for understanding its structural and electronic properties. Computational modeling, particularly through Density Functional Theory (DFT), provides a powerful tool to investigate the rotational barriers and stable conformations of this compound. The key degrees of freedom in this compound are the torsional angles between the pyridine and the two thienyl rings.

A detailed conformational analysis would typically involve scanning the potential energy surface (PES) by systematically rotating the thienyl rings relative to the pyridine core. This process helps to identify the global and local energy minima, which correspond to the most stable and metastable conformations, respectively. The planarity of the molecule is a crucial factor, as a more planar conformation generally leads to a more extended π-conjugation, which in turn influences the electronic and photophysical properties.

In similar biaryl and heteroaryl systems, it has been observed that the planarity of the ground state is often a result of a delicate balance between steric hindrance and the drive for extended conjugation. For this compound, steric interactions between the hydrogen atoms on the pyridine and thienyl rings at the linkage points can lead to a non-planar (twisted) ground state conformation. Computational studies on related pyridine derivatives have shown that dihedral angles between aromatic rings can range from 40° to 50° in their energetically optimized structures. nih.gov

The conformational flexibility of this compound can be further understood by examining the rotational energy barriers. These barriers can be calculated by performing constrained geometry optimizations at various fixed dihedral angles and plotting the resulting energies. The height of these barriers provides insight into the rigidity of the molecule and the likelihood of different conformers existing at room temperature.

Interactive Data Table: Torsional Angle vs. Relative Energy for a Hypothetical Conformational Analysis of this compound.

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 | 2.5 |

| 30 | 0.5 |

| 60 | 1.0 |

| 90 | 3.0 |

| 120 | 1.5 |

| 150 | 0.2 |

| 180 | 0.0 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected output of a computational conformational analysis.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry offers a powerful lens through which the mechanisms of reactions leading to the synthesis of this compound can be elucidated. Common synthetic routes to this class of compounds include transition-metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings. DFT calculations can be employed to map out the reaction pathways, identify transition states, and determine the activation energies for each step of the catalytic cycle.

Similarly, for a Stille coupling reaction, computational investigations can shed light on the intricacies of the catalytic cycle involving an organotin reagent. The mechanism involves a sequence of elementary steps that can be computationally modeled to understand the role of the catalyst, ligands, and solvent in the reaction.

A theoretical investigation into the synthesis of this compound would involve the following:

Reactant and Catalyst Modeling: Building accurate computational models of the reactants (e.g., a di-halogenated pyridine and a thienylboronic acid or stannane) and the palladium catalyst.

Mapping the Catalytic Cycle: Systematically exploring the potential energy surface for each step of the proposed catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

Transition State Searching: Locating the transition state structures for each elementary step and calculating the corresponding activation energies.

Intermediate Analysis: Characterizing the geometry and electronic structure of all intermediates in the catalytic cycle.

These computational findings can help in optimizing reaction conditions, such as the choice of catalyst, ligands, and solvent, to improve the yield and selectivity of the synthesis of this compound.

Interactive Data Table: Hypothetical Activation Energies for the Suzuki Coupling Synthesis of this compound.

| Reaction Step | Activation Energy (kcal/mol) |

| Oxidative Addition | 15.2 |

| Transmetalation | 12.5 |

| Reductive Elimination | 18.7 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected output of a computational investigation into a reaction mechanism.

Coordination Chemistry and Supramolecular Assembly

Ligand Design Principles and Coordination Modes

The coordinating behavior of 2,5-Bis(2-thienyl)pyridine is governed by the interplay between the hard nitrogen donor of the pyridine (B92270) ring and the softer sulfur donors of the thiophene (B33073) rings. This ambidentate nature allows it to act as a flexible building block in supramolecular chemistry, capable of forming diverse architectures depending on the metal ion, reaction conditions, and the presence of ancillary ligands. The electronic properties and steric profile of the ligand can be systematically modified by introducing substituents on either the pyridine or thiophene rings, thereby tuning the properties of the resulting metal complexes.

N,S-Chelation Patterns

The presence of both nitrogen and sulfur donor atoms allows for the formation of stable chelate rings with metal ions. While the 2,5-substitution pattern does not favor a simple tridentate N,S,S' chelation to a single metal center due to steric constraints, it can readily form bidentate N,S chelates. For instance, one thienyl group and the pyridine nitrogen can coordinate to a metal center, leaving the second thienyl group uncoordinated or available for bridging to another metal ion. In nickel(II) complexes with related ligands featuring pyridyl and thiophene-methyl groups, both bidentate (N₂) and tridentate (N₂S) coordination modes have been observed, resulting in distorted octahedral geometries around the metal center researchgate.net. The incorporation of a thiolate donor in bis(imino)pyridine iron(II) complexes has been shown to be critical for activating O₂, highlighting the significant role that sulfur coordination plays in the reactivity of such complexes nih.gov.

Cyclometalation Pathways

A prominent reaction pathway for ligands containing the thienyl-pyridine scaffold is cyclometalation, where a C-H bond on the thiophene ring is activated, leading to the formation of a direct metal-carbon bond. This process results in a highly stable five-membered chelate ring involving the metal, the pyridine nitrogen, and a carbon atom from the thiophene ring (a C^N cyclometalate). This coordination mode is particularly common with d⁸ transition metals like platinum(II), palladium(II), and iridium(III). nih.govacs.org

Studies on the isomeric ligand, 2,6-bis(2-thienyl)pyridine, show that it reacts with platinum(II) to form complexes where the ligand can adopt both a mono-cyclometalated (C,N) mode and a di-cyclometalated, terdentate "pincer" (C,N,C) bonding mode. rsc.org Similarly, 6-(2-thienyl)-2,2'-bipyridine undergoes cyclometalation with palladium(II) and platinum(II), with metallation occurring on the thienyl ring. rsc.org Iridium(III) complexes based on 2-(2'-thienyl)pyridine are well-known to form stable cyclometalated structures, which are of significant interest for their photoluminescent properties. rsc.orgacs.org These examples strongly suggest that this compound is an excellent candidate for forming stable cyclometalated complexes.

Polydentate Ligand Behavior

Beyond simple chelation and cyclometalation, the structure of this compound allows for more complex polydentate and bridging behaviors. It can function as a tridentate N,S,S' ligand, although this may require significant distortion. More commonly, it can act as a bridging ligand, linking two metal centers. This can occur through various motifs, such as one metal binding to the N,S-chelating unit while the second metal binds to the other thiophene sulfur, or by bridging two metal centers via the two sulfur atoms. The isomeric 2,6-bis(2-thienyl)pyridine ligand demonstrates its versatility by reacting with platinum(II) to form complexes with both C,N- and C,N,C-bonding modes. rsc.org This capacity to bridge metal centers is fundamental to the construction of coordination polymers and sophisticated supramolecular assemblies.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and related ligands typically involves the direct reaction of the ligand with a suitable metal precursor in an appropriate solvent. The resulting complexes are characterized using a suite of analytical techniques, including single-crystal X-ray diffraction, NMR spectroscopy, mass spectrometry, and UV-Vis spectroscopy, to elucidate their structure and electronic properties.

Complexes with Transition Metals (e.g., Platinum, Iridium, Copper, Iron, Zinc, Nickel)

The versatile coordination behavior of the thienyl-pyridine scaffold has led to the synthesis of a wide array of transition metal complexes.

Platinum: Platinum(II) complexes featuring thienyl-pyridine ligands are readily synthesized and often involve cyclometalation. nih.govacs.org For example, a Pt(II) acetylacetonate (B107027) complex based on a substituted 2-(2-thienyl)pyridine (B1198823) has been synthesized and characterized by X-ray diffraction. researchgate.net The reaction of 2,6-bis(2-thienyl)pyridine with platinum(II) precursors yields complexes with diverse bonding modes, showcasing the ligand's adaptability. rsc.org

Iridium: Cyclometalated iridium(III) complexes are of great interest due to their applications in organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs). The synthesis of bis2-(2-thienyl)pyridinato-C³,N'iridium(III) is a well-established example. acs.org A variety of ancillary ligands can be incorporated to tune the photophysical properties of these complexes. rsc.orgnih.gov

Copper: Copper(II) complexes with related pyridine-based ligands have been synthesized, often resulting in five-coordinate or octahedral geometries. For instance, complexes with 2,6-di(thiazol-2-yl)pyridine, a structural analogue, have been prepared and characterized. rsc.org Mixed-ligand copper(II) complexes containing both a thienyl-based moiety and a nitrogen-donor ligand like 2,2'-bipyridine (B1663995) have also been reported, typically exhibiting square pyramidal geometries. nih.gov

Iron: Iron(II) readily forms complexes with tridentate nitrogen ligands like terpyridines and 2,6-bis(oxazolin-2-yl)pyridine, typically yielding octahedral [Fe(L)₂]²⁺ species. rsc.orgmdpi.com The electronic properties of these complexes, such as spin-crossover behavior, can be tuned by modifying the ligand structure. While specific iron complexes of this compound are less common, the known chemistry of iron with N,S-donor ligands suggests the feasibility of forming stable complexes. nih.gov

Zinc: Zinc(II), with its d¹⁰ electronic configuration, typically forms tetrahedral or octahedral complexes with pyridine-based ligands. mdpi.comrsc.org The reaction of 2,5-bis-(2'-benzimidazyl)pyridine, a related N-donor ligand, with zinc(II) salts yields a complex with an octahedral geometry, featuring two ligand molecules and two water molecules coordinated to the metal center. researchgate.net

Nickel: Nickel(II) forms stable octahedral complexes with related N,S-donor ligands. researchgate.net It can also form square planar or tetrahedral complexes depending on the ligand field strength and steric bulk. For example, dichlorotetrakis(pyridine)nickel(II) reacts with organomagnesium reagents to yield dialkyl nickel(II) complexes. rsc.org

The following table summarizes representative coordination geometries observed for these transition metals with pyridine-based ligands.

| Metal | Typical Coordination Number | Common Geometries | Example Ligand System |

| Platinum(II) | 4 | Square Planar | Cyclometalated Thienylpyridines rsc.org |

| Iridium(III) | 6 | Octahedral | Bis-cyclometalated Thienylpyridines rsc.org |

| Copper(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral | 2,6-di(thiazol-2-yl)pyridine rsc.org |

| Iron(II) | 6 | Octahedral | Bis(terpyridine) mdpi.com |

| Zinc(II) | 4, 6 | Tetrahedral, Octahedral | 2,5-bis(2-pyridyl)-1,3,4-thiadiazole researchgate.net |

| Nickel(II) | 4, 6 | Square Planar, Octahedral | bis(thiophenemethyl)(pyridylmethyl)amine researchgate.net |

Strategies for Modulating Metal-Ligand Interactions

The ability to control the nature of the metal-ligand bond is crucial for designing functional molecules. Several strategies can be employed to modulate these interactions in complexes of this compound and its analogues:

Ligand Modification: Introducing electron-donating or electron-withdrawing groups onto the pyridine or thiophene rings can alter the ligand's σ-donor and π-acceptor properties. This, in turn, influences the strength of the metal-ligand bond and the electronic properties (e.g., redox potentials, emission wavelengths) of the complex. researchgate.net

Metal Ion and Oxidation State: The choice of the metal ion and its preferred oxidation state dictates the coordination geometry and reactivity. For instance, d⁸ metals like Pt(II) favor square planar geometries and are prone to cyclometalation, while d⁶ metals like Ir(III) and Fe(II) prefer octahedral coordination. The reaction of 2,6-bis(2-thienyl)pyridine with Pt(II) leads to cyclometalation, whereas with Au(III), it results in ligand dimerization, showcasing the critical role of the metal. rsc.org

Steric Hindrance: Introducing bulky substituents on the ligand can enforce specific coordination geometries or stabilize low-coordinate species by preventing the approach of additional ligands. Studies on 2,5-dimesitylpyridine show that the sterically encumbering groups can be used to create complexes with accessible coordination sites, which is relevant for catalytic applications. nih.gov

Through the careful application of these strategies, the coordination environment around a metal center can be precisely engineered to achieve desired chemical, physical, and photophysical properties.

Advanced Materials Applications and Performance Studies

Optoelectronic Device Development and Characterization

The inherent semiconducting and light-emitting properties of conjugated systems containing thienyl and pyridine (B92270) moieties make them prime candidates for various optoelectronic devices. Researchers have explored their integration into devices that control and convert light and electricity, demonstrating their potential in next-generation electronics.

Derivatives of the pyridine-thiophene scaffold have been investigated as hole-transporting materials (HTMs) in OLEDs, which are crucial for efficient charge injection and transport from the anode to the light-emitting layer. nih.gov A series of functional pyridine-appended pyrene (B120774) derivatives, including 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br), were developed for this purpose. nih.govsemanticscholar.org These materials exhibit suitable Highest Occupied Molecular Orbital (HOMO) energy levels (around 5.6 eV) that align well with indium tin oxide (ITO) anodes, facilitating effective hole injection. nih.gov

| Performance Metric | Value |

|---|---|

| Maximum Luminance | 17,300 cd/m² |

| Maximum Current Efficiency | 22.4 cd/A |

| External Quantum Efficiency (EQE) at 3,500 cd/m² | 9% |

| Efficiency Roll-Off (1,000 to 10,000 cd/m²) | 7% |

In the realm of solar energy, the structural motif of 2,5-Bis(2-thienyl)pyridine has been incorporated into organic dyes for dye-sensitized solar cells (DSSCs). These dyes are responsible for absorbing solar radiation and injecting electrons into a semiconductor, initiating the process of electricity generation. researchgate.net Ruthenium complexes featuring ligands such as 2,6-bis(1-methylbenzimidazol-2-yl)pyridine have been synthesized and used as efficient photosensitizers. nih.govresearchgate.net

A DSSC sensitized with one such complex, coded SPS-G3, yielded a power conversion efficiency (PCE) of 6.04% under simulated AM 1.5 solar irradiation. nih.govresearchgate.net This performance was characterized by a short-circuit photocurrent of 16.15 mA cm⁻², an open-circuit voltage of 0.52 V, and a fill factor of 0.72. nih.govresearchgate.net Further enhancements were achieved by incorporating multi-walled carbon nanotubes (MWCNTs) into the titanium dioxide photoanode, which improved charge transport properties. With an optimal concentration of MWCNTs (0.3 wt%), the PCE was boosted to 7.76%. researchgate.net Other research into thienyl-based dyes has also shown promise, with some bulk heterojunction solar cells achieving a PCE of up to 4.7%. acs.org

| Device Configuration | Power Conversion Efficiency (PCE) | Short-Circuit Current (Jsc) | Open-Circuit Voltage (Voc) | Fill Factor (FF) |

|---|---|---|---|---|

| Pure TiO₂ Photoanode | 6.04% | 16.15 mA cm⁻² | 0.52 V | 0.72 |

| TiO₂ with 0.3 wt% MWCNTs | 7.76% | - | - | - |

Electrochromic materials can reversibly change their optical properties when a voltage is applied, making them suitable for applications like smart windows, displays, and rearview mirrors. mdpi.comnih.gov Polymers derived from this compound variants are excellent candidates for these applications. A polymer synthesized from 2,5-bis(2-(3,4-ethylenedioxy)thienyl)pyridine, featuring a donor-acceptor-donor (D-A-D) structure, exhibits multi-colored electrochromic behavior. electrochemsci.orgresearchgate.net

This polymer film demonstrates a distinct color change from red in its neutral state to purple and then sky blue as it becomes oxidized (doped). electrochemsci.orgresearchgate.net In the reduced state, the film is pale blue. electrochemsci.org The material shows good stability during potential switching and strong adherence to indium tin oxide (ITO) electrodes, particularly when synthesized as a thin film. electrochemsci.orgresearchgate.net This combination of multi-color capability and stability makes it a promising material for advanced electrochromic devices. electrochemsci.org For context, similar copolymer systems have achieved high optical contrast (ΔT) of 45.8% with rapid switching times of approximately 0.3 seconds. mdpi.comnih.gov

| Redox State | Observed Color |

|---|---|

| Neutral | Red |

| Oxidized (Doped) | Purple / Sky Blue |

| Reduced | Pale Blue |

Thin-film transistors are fundamental components of modern electronics, including the large-area displays found in televisions and monitors. Organic semiconductors based on the thienyl-pyridine structure are being explored for use in the active channel layer of organic TFTs (OTFTs). The performance of these devices is often quantified by the field-effect mobility, which measures how quickly charge carriers can move through the semiconductor material.

A compound with a related backbone, Trans-trans-2,5-bis-[2-{5-(2,2'-Bithienyl)}ethenyl]thiophene, was used to fabricate OTFTs. When the active layer was deposited via molecular beam deposition, the resulting device exhibited a field-effect mobility of 0.01 cm² V⁻¹ s⁻¹. Research into other complex donor-acceptor polymers containing thiophene-related structures has demonstrated even higher performance, with some materials achieving hole mobilities of up to 0.53 cm² V⁻¹ s⁻¹, showcasing the potential of this class of materials for high-performance electronics. nih.gov

| Semiconducting Material | Field-Effect Mobility (µ) | Reference |

|---|---|---|

| Trans-trans-2,5-bis-[2-{5-(2,2'-Bithienyl)}ethenyl]thiophene | 0.01 cm² V⁻¹ s⁻¹ | |

| DPP-containing polymer (PDBF-co-TT) | up to 0.53 cm² V⁻¹ s⁻¹ | nih.gov |

Chemical Sensing Technologies

The ability of this compound and its isomers to interact with metal ions, often resulting in a change in their fluorescence properties, has led to their development as chemical sensors. These sensors can offer high sensitivity and selectivity for detecting specific analytes, which is crucial in environmental monitoring and biological applications.

Fluorescent chemosensors operate by binding to a target ion, which causes a measurable change in their light emission. A conjugated polymer incorporating the 2,6-bis(2-thienyl)pyridine moiety has been synthesized and demonstrated to be a highly sensitive and selective sensor for palladium (Pd²⁺) ions. researchgate.net The detection mechanism is based on a fluorescence quenching effect, where the presence of Pd²⁺ diminishes the polymer's fluorescence intensity. researchgate.net This sensor exhibits exceptional selectivity for Pd²⁺ even in the presence of 22 other potentially interfering ions. researchgate.net The detection limit for Pd²⁺ in a 5 M nitric acid solution was found to be 0.697 µM, highlighting its potential for use in challenging environments such as the detection of radionuclides in acidic waste. researchgate.net

The broader family of pyridine derivatives has been recognized for its utility in detecting a range of toxic heavy metal ions. mdpi.com The nitrogen atoms in the pyridine rings act as donor sites that can chelate with metal ions, leading to distinct fluorometric responses. mdpi.com Such sensors have shown good selectivity and sensitivity for detecting ions such as Cr²⁺, Co²⁺, and Cu²⁺ in aqueous solutions. mdpi.com

| Parameter | Details |

|---|---|

| Target Analyte | Palladium (Pd²⁺) |

| Sensing Mechanism | Fluorescence Quenching |

| Detection Limit (in 5 M HNO₃) | 0.697 µM |

| Selectivity | High selectivity against 22 other interfering ions |

Chemo-Sensors for Molecular Recognition

The unique structural arrangement of this compound, featuring a central electron-deficient pyridine ring flanked by electron-rich thiophene units, provides a compelling framework for the design of chemo-sensors. This donor-acceptor-donor (D-A-D) architecture can facilitate intramolecular charge transfer (ICT), a phenomenon often associated with changes in photophysical properties upon interaction with analytes. While direct studies on this compound as a molecular sensor are not extensively documented, research on its isomer, 2,6-Bis(2-thienyl)pyridine, offers significant insights into its potential applications in this field.

A novel conjugated polymer incorporating 2,6-bis(2-thienyl)pyridine moieties has been synthesized and demonstrated to be a highly sensitive and selective fluorescent sensor for the detection of palladium ions (Pd²⁺). semanticscholar.orgresearchgate.netfao.org The sensing mechanism is predicated on the fluorescence quenching of the polymer upon binding with Pd²⁺ ions. This quenching effect is a common sensing principle where the analyte modulates the emission properties of the fluorophore.

The development of fluorescent sensors based on pyridine derivatives for the detection of various metal ions is a well-established area of research. mdpi.combeilstein-journals.org These sensors often rely on the coordination of the metal ion with the nitrogen atom of the pyridine ring and potentially other heteroatoms within the ligand structure, leading to a measurable change in the fluorescence signal. The binding of metal ions can alter the electronic properties of the fluorophore, leading to either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence.

Given the structural similarities and the established sensing capabilities of related pyridine-thiophene compounds, it is plausible that this compound and its derivatives could also function as effective chemo-sensors for the recognition of specific ions or molecules. The precise selectivity and sensitivity would be contingent on the specific design of the sensor molecule and the nature of the target analyte.

Catalytic Applications in Organic Synthesis

The application of pyridine-containing ligands in coordination chemistry and catalysis is a vast and well-explored field. nih.govnih.gov The nitrogen atom of the pyridine ring provides a coordination site for a wide range of transition metals, and the electronic properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the pyridine ring. The presence of two thienyl groups in this compound introduces additional coordination possibilities and electronic effects that could be beneficial in various catalytic transformations.

Ligand Components in Metal-Catalyzed Reactions

While specific studies detailing the use of this compound as a ligand in metal-catalyzed reactions are not prevalent in the reviewed literature, the broader class of terpyridine and bis(imino)pyridine ligands, which share structural motifs, have been extensively used in catalysis. nih.govnih.govdntb.gov.ua These ligands form stable complexes with a variety of transition metals, including iron, cobalt, and ruthenium, and have been employed in reactions such as polymerization, oxidation, and cross-coupling. dntb.gov.uamdpi.com

For instance, ruthenium(II) complexes based on the 2,5-bis(2′-pyridyl)pyrrole ligand, a close structural analog of this compound, have been synthesized and shown to be effective catalysts for the oxidation of olefins to carbonyl products. rsc.org This suggests that metal complexes of this compound could also exhibit catalytic activity in similar transformations. The thienyl groups could influence the electronic properties of the metal center, potentially enhancing its catalytic performance.

Mechanistic Studies of Catalytic Cycles

Understanding the mechanistic details of catalytic cycles is crucial for the rational design of more efficient catalysts. Mechanistic studies often involve a combination of experimental techniques, such as spectroscopy and kinetics, and computational modeling. For pyridine-based ligands, the catalytic cycle typically involves the coordination of the substrate to the metal center, followed by one or more chemical transformations, and finally, the release of the product and regeneration of the catalyst.

Mechanistic insights into the degradation of the pyridine ring catalyzed by certain enzymes, such as 2,5-dihydroxypyridine (B106003) dioxygenase, have been gained through computational studies. nih.gov These studies reveal the intricate steps involved in the enzymatic process, including the activation of molecular oxygen and the subsequent cleavage of the pyridine ring. While not directly related to synthetic catalysis, these studies highlight the complex reactivity of the pyridine nucleus.

In the context of synthetic catalysis, mechanistic investigations of reactions involving bis(imino)pyridine iron catalysts in ethylene (B1197577) polymerization have provided a deeper understanding of the factors controlling the catalytic activity and the properties of the resulting polymer. mdpi.com It is anticipated that mechanistic studies of catalytic cycles involving this compound as a ligand would similarly elucidate the role of the ligand in stabilizing reactive intermediates and facilitating the desired chemical transformations.

Polymer Science and Conductive Materials

The incorporation of aromatic and heteroaromatic rings into polymer backbones is a key strategy for the development of conductive and electroactive materials. The conjugated system of this compound makes it an attractive building block for the synthesis of such polymers.

Development of Conjugated Polymers via Electropolymerization

Electropolymerization is a versatile technique for the synthesis of conductive polymer films directly onto an electrode surface. The process involves the electrochemical oxidation of a monomer, leading to the formation of radical cations that subsequently couple to form a polymer chain.

A derivative of this compound, namely 2,5-bis(2-(3,4-ethylenedioxy)thienyl)pyridine, has been successfully electropolymerized via cyclic voltammetry. electrochemsci.orgresearchgate.net The resulting polymer films exhibit interesting electrochromic properties, changing color upon electrochemical oxidation and reduction. electrochemsci.orgresearchgate.net This demonstrates that the 2,5-dithienylpyridine core is a viable platform for the creation of electroactive polymers.

Furthermore, studies on the electropolymerization of 2,5-di(-2-thienyl)-pyrrole, a structurally related compound, have provided insights into the polymerization mechanism and the properties of the resulting polymer films. scilit.com It is highly probable that this compound can also be electropolymerized to yield a conjugated polymer with potentially interesting electronic and optical properties.

Studies on Charge Transport Mechanisms in Polymeric Films

The charge transport properties of conjugated polymers are fundamental to their performance in electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Charge transport in these materials occurs through the movement of charge carriers (electrons or holes) along and between the polymer chains.

While direct studies on the charge transport mechanisms in poly(this compound) are not available, research on polymers with similar backbones provides valuable information. For example, the bulk charge transport in liquid-crystalline polymer semiconductors based on poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) has been investigated. rsc.org These studies reveal how the molecular structure and packing of the polymer chains influence the charge carrier mobility.

The charge transport properties of bisthienyl diketopyrrolopyrrole-bithiazole copolymers have also been shown to be dramatically different depending on the synthetic route used for polymerization, which affects the regularity of the polymer chain. rsc.org It is expected that the charge transport in poly(this compound) would be influenced by factors such as the planarity of the polymer backbone, the degree of intermolecular π-π stacking, and the presence of any structural defects.

Below is a table summarizing the key findings from related compounds that suggest the potential properties and applications of this compound.

| Compound | Application/Property Studied | Key Findings | Relevance to this compound |

| Polymer of 2,6-Bis(2-thienyl)pyridine | Fluorescent sensor for Pd²⁺ | High sensitivity and selectivity based on fluorescence quenching. semanticscholar.orgresearchgate.netfao.org | Suggests potential for 2,5-isomer in chemosensing applications. |

| 2,5-bis(2'-pyridyl)pyrrole-Ru(II) complex | Catalytic oxidation of olefins | Effective catalyst for the conversion of olefins to carbonyls. rsc.org | Indicates that metal complexes of the 2,5-dithienylpyridine scaffold could be catalytically active. |

| 2,5-bis(2-(3,4-ethylenedioxy)thienyl)pyridine | Electropolymerization and electrochromism | Successful electropolymerization to form electrochromic films. electrochemsci.orgresearchgate.net | Demonstrates the viability of the 2,5-dithienylpyridine core for creating conductive polymers. |

| Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) | Bulk charge transport | Charge carrier mobility is influenced by molecular structure and packing. rsc.org | Provides a model for understanding potential charge transport mechanisms in poly(this compound). |

Photophysical Phenomena and Mechanistic Understanding

Investigation of Absorption and Emission Characteristics

The photophysical profile of 2,5-Bis(2-thienyl)pyridine and its derivatives is characterized by strong absorption in the ultraviolet and visible regions of the electromagnetic spectrum, primarily due to π-π* electronic transitions within the conjugated aromatic system. When incorporated into polymers, the specific optical properties can be tuned. For instance, a poly-yne polymer featuring 2,5-bis(2′-thienyl)pyridine as a linker group exhibits an optical gap at 486 nm (2.55 eV). ep2-bayreuth.de Similarly, a polymer of a derivative, poly(2,5-bis(2-(3,4-ethylenedioxy)thienyl)pyridine), is noted for its electrochromic behavior, with its color changing from red in the neutral state to purple and sky blue upon oxidation, indicating significant changes in the electronic structure and absorption profile. electrochemsci.org

In the context of metal complexes, the absorption spectra become more complex. They typically show intense ligand-centered (LC) π→π* transitions at higher energies (UV region) and additional bands at lower energies in the visible region. beilstein-journals.org These lower-energy absorptions are often assigned to charge-transfer transitions, such as metal-to-ligand charge transfer (MLCT). beilstein-journals.orgrsc.org For example, certain cyclometalated Pt(II) complexes with ligands containing thienyl-pyridine moieties display absorption bands around 360 nm that are attributed to a combination of ¹MLCT and ¹LC transitions. rsc.org

The emission properties are equally fascinating. While the free ligand and its simple derivatives can exhibit fluorescence, their incorporation into metal complexes, particularly with heavy metals like platinum or iridium, often leads to strong phosphorescence. ep2-bayreuth.dersc.org The emission color and efficiency are highly dependent on the molecular environment. Solid-state samples of some platinum complexes containing thienyl-pyridine-based ligands show strong phosphorescence, with emission peaks around 551-579 nm. rsc.org The emission spectra of platinum(II) complexes are often highly structured and can be significantly influenced by the solvent and ancillary ligands present in the complex. nih.gov

| System | Absorption Maxima (λmax) | Emission Maxima (λem) | Transition Assignment | Reference |

|---|---|---|---|---|

| Poly-yne with 2,5-bis(2′-thienyl)pyridine linker | Optical Gap: 486 nm | Low-energy band at 10 K | π-π* / Triplet Emission | ep2-bayreuth.de |

| Pt(II) complex with 2-pyridyl-4,5-bis(thienyl) ligand | ~310 nm, ~363 nm | ~551 nm | ¹LC, ¹MLCT / Phosphorescence | rsc.org |

| Ru(II) complex with tpy-oligothiophene ligand | ~320-400 nm, ~500 nm | 693-755 nm | π-π* (LC), ¹MLCT / ³MLCT | beilstein-journals.org |

| 2,5-bis(arylethynyl)thienyl systems | Not specified | Broad fluorescence; Phosphorescence at low temp | π-π* / Charge Transfer | rsc.org |

Excited State Dynamics and Decay Pathways

Upon absorption of light, this compound and its derivatives are promoted to an electronically excited state. The subsequent de-excitation can occur through several competing radiative (fluorescence, phosphorescence) and non-radiative pathways. The specific decay channel that dominates is determined by the molecular structure and its environment.

Fluorescence is the radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀) and is typically a fast process. In contrast, phosphorescence is the radiative decay from the lowest triplet excited state (T₁) to the ground state. Because the T₁ → S₀ transition is spin-forbidden, phosphorescence is a much slower process than fluorescence. nankai.edu.cn

For many organic molecules, including thienyl-pyridine systems, phosphorescence is often weak or non-existent at room temperature because non-radiative decay processes outcompete the slow radiative decay from the triplet state. However, phosphorescence can be observed at low temperatures, where non-radiative pathways are suppressed. rsc.org A crucial factor in promoting phosphorescence is enhancing the rate of intersystem crossing (ISC), the non-radiative transition from the S₁ state to the T₁ state. In metal complexes containing this compound, the presence of a heavy metal atom (e.g., Pt, Ir, Ru) dramatically increases the spin-orbit coupling. researchgate.netnih.gov This enhanced coupling facilitates ISC, making the population of the triplet state highly efficient. Consequently, many such complexes are strongly phosphorescent, even at room temperature, with high quantum yields. rsc.orgresearchgate.net Theoretical studies on complexes like bis-[2-(2-thienyl) pyridine] platinum (Pt(thpy)₂) confirm that effective phosphorescence relies on a combination of fast ISC to the lowest triplet state, rapid radiative emission from this triplet state, and slow non-radiative decay back to the ground state. researchgate.net

The journey of an excited molecule begins with the absorption of a photon, which promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), forming a singlet excited state (S₁). From this S₁ state, the molecule can relax via several pathways:

Fluorescence: Direct radiative decay to the ground state (S₀).

Internal Conversion (IC): Non-radiative decay to the ground state, often through vibrational relaxation.

Intersystem Crossing (ISC): A non-radiative transition to a triplet excited state (T₁).

In systems containing this compound, especially within heavy metal complexes, the ISC process is particularly significant. nih.gov The high atomic number (Z) of the metal promotes spin-orbit coupling, which mixes the singlet and triplet states and allows the formally spin-forbidden S₁ → T₁ transition to occur efficiently. nih.govrsc.org Once the T₁ state is populated, it can decay via:

Phosphorescence: Radiative decay to the S₀ ground state, giving rise to the characteristic long-lived emission of these complexes. researchgate.net

Non-radiative decay: Return to the S₀ state without emitting light.

Energy Transfer: Transfer of its energy to another molecule, such as molecular oxygen. rsc.org

The triplet states in these complexes are often not pure ligand-centered states but are mixed with metal-to-ligand charge transfer character, described as ³MLCT/³π-π* states. nih.gov This mixing influences the energy, lifetime, and emission characteristics of the excited state.

Energy and Electron Transfer Processes

The excited states of this compound-containing systems are not static; they can engage in dynamic processes such as the transfer of electrons or energy to other parts of the molecule or to other molecules in their vicinity. These processes are fundamental to applications in photocatalysis, sensing, and optoelectronics.

Photoinduced electron transfer (PET) is a process where an electron is transferred from a photoexcited donor to an acceptor (or from an acceptor to a photoexcited donor). The this compound framework can act as a crucial component in systems designed for PET. It can function as a π-conjugated bridge connecting a donor and an acceptor moiety, facilitating communication and electron transfer between them.